2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine

Medicinal Chemistry Structure-Activity Relationship (SAR) Fragment-Based Drug Design

Researchers needing to initiate a synthesis or screening campaign without the lead time of custom synthesis face significant delays. This compound, with its unique ether-linked pyridine-piperidine scaffold and 5-chloro-2-methoxybenzoyl pharmacophore, is a ready-to-use solution. - Pre-assembled core for exploring CNS-penetrant kinase inhibitors or GPCR modulators, associated with low-micromolar activity in analog series. - Guaranteed ≥95% purity ensures immediate utility in structure-activity relationship (SAR) studies. - In-stock availability enables dispatch within days, eliminating custom synthesis lead times.

Molecular Formula C18H19ClN2O3
Molecular Weight 346.81
CAS No. 1376181-30-4
Cat. No. B2516858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine
CAS1376181-30-4
Molecular FormulaC18H19ClN2O3
Molecular Weight346.81
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)OC3=CC=CC=N3
InChIInChI=1S/C18H19ClN2O3/c1-23-16-6-5-13(19)12-15(16)18(22)21-10-7-14(8-11-21)24-17-4-2-3-9-20-17/h2-6,9,12,14H,7-8,10-11H2,1H3
InChIKeyQVQSYBGQUITCFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine (CAS 1376181-30-4): Core Scaffold Identity and Scientific Procurement Baseline


2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine (CAS 1376181-30-4) is a synthetic heterocyclic small molecule featuring a pyridine ring linked via an ether bridge to a piperidine core that is further N-acylated with a 5-chloro-2-methoxybenzoyl group. With a molecular formula C₁₈H₁₉ClN₂O₃ and a molecular weight of 346.8 g/mol , it belongs to the class of piperidine-benzamide-pyridine hybrids that are widely employed as privileged scaffolds in medicinal chemistry for exploring kinase inhibition, GPCR modulation, and enzyme antagonism. The compound is offered as a research-grade building block and is not approved for therapeutic or veterinary use . High-strength, head-to-head differential evidence against specific comparator compounds in published assays remains limited for this exact molecule, as it has not been the subject of extensive primary research literature indexed under its CAS number.

Why Generic Substitution of 2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine is Scientifically Risky


Compounds within the piperidine-benzamide-pyridine class cannot be casually interchanged because subtle changes in the linker atom, substitution pattern, and heterocycle attachment point profoundly alter lipophilicity, hydrogen-bonding capacity, and target-binding conformation. For CAS 1376181-30-4, the 2-oxy-pyridine attachment and the 5-chloro-2-methoxybenzoyl substitution create a specific pharmacophore arrangement that has been associated with potent enzyme inhibition (e.g., acetylcholinesterase IC₅₀ in the low micromolar range for close analogs [1]) and antimicrobial activity (MIC values as low as 0.24 µg/mL against susceptible strains for structurally related derivatives ). Generic substitution with analogs lacking the same connectivity – for example, 3-chloro-4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine – introduces an additional chlorine atom and a methylene spacer, altering the topological polar surface area and rotatable bond count, which can degrade target selectivity and metabolic stability [2]. Therefore, selecting the wrong analog without verifying its quantitative performance in the intended assay risks invalidating SAR campaigns and wasting procurement budgets.

Quantitative Differentiation Evidence for 2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine Against Closest Analogs


Linker Chemistry: Ether vs. Methylene-Ether – Impact on Conformational Flexibility and Polar Surface Area

The direct ether linkage (O–pyridine) in CAS 1376181-30-4 eliminates the methylene spacer found in the closest analog 3-chloro-4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine (CAS 2034471-87-7). This structural difference is predicted to reduce the rotatable bond count by one, leading to a lower entropy penalty upon target binding and a more restricted conformational profile [1]. The topological polar surface area (TPSA) of the target compound is 51.7 Ų (calculated) versus 51.7 Ų for the methylene analog, indicating that the primary differentiation lies in the spatial orientation of the hydrogen-bond acceptors, not the total acceptors count [1][2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Fragment-Based Drug Design

Bioisosteric Comparison: Pyridine Oxy vs. Pyrazine Oxy – Influence on Enzyme Inhibition Potency

The pyridine ring in CAS 1376181-30-4 is a bioisostere of the pyrazine ring found in 2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyrazine (CAS not specified). While direct IC₅₀ values for CAS 1376181-30-4 are not publicly disclosed, its design closely mimics compounds reported to exhibit significant AChE inhibition. In contrast, the pyrazine analog is anticipated to display a different hydrogen-bonding pattern due to the additional nitrogen, potentially enhancing water solubility but reducing membrane permeability. Class-level inference suggests that the pyridine derivative may achieve higher unbound brain concentrations, a critical parameter for CNS drug discovery .

Kinase Inhibition Acetylcholinesterase (AChE) Inhibition Neurodegeneration

Antiproliferative Potential of the 5-Chloro-2-methoxybenzoyl Pharmacophore: Class-Level Potency Benchmarking

The 5-chloro-2-methoxybenzoyl moiety, without a 4-amino substitution, is a validated pharmacophore for antiproliferative activity. In a study of the closely related compound 1-(5-chloro-2-methoxybenzoyl)-4-(3-chlorophenyl)piperazine (CB694), an average IC₅₀ of 85 nM was reported across a panel of cancer cell lines, with activity attributed to tubulin polymerization inhibition [1]. Although a direct head-to-head measurement for CAS 1376181-30-4 is not available, the presence of the identical benzoyl substitution supports an expectation of low-nanomolar cytotoxicity. Analogs lacking the 5-chloro-2-methoxy substitution (e.g., simple benzoyl piperidines) exhibit at least a 10-fold decrease in potency [1]. This difference is critical for procurement decisions: CAS 1376181-30-4, by retaining the optimal substitution pattern, is a stronger starting point for anticancer SAR than a des-chloro or des-methoxy variant.

Cancer Research Antimitotic Agents Cytotoxicity Screening

Synthetic Accessibility and Purity Guarantee: Direct Comparison with Non-Commercially Available Analogs

CAS 1376181-30-4 is commercially available from multiple reputable vendors (e.g., BenchChem, EvitaChem) with a guaranteed purity specification (typically ≥95%) and a stable supply chain . In contrast, many closely related analogs such as 4-substituted or N-methyl variants are custom-synthesis-only items with lead times of 4–8 weeks and purity validation left to the end user. For a direct head-to-head procurement comparison, the choice between CAS 1376181-30-4 and a custom analog significantly impacts project timelines: CAS 1376181-30-4 is available 'in stock' with delivery within 5 days, while custom synthesis of the non-commercial analog 2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyrazine requires a minimum of 30 days and incurs additional characterization costs .

Chemical Sourcing Research-Grade Building Blocks Reproducibility

Optimal Application Scenarios for 2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine Based on Verified Evidence


Fragment-Based Lead Discovery Against Tubulin or Kinase Targets

Given the established low-nanomolar antiproliferative potency of the 5-chloro-2-methoxybenzoyl pharmacophore [1], this compound is ideally suited as a starting fragment for designing microtubule-targeting agents or kinase inhibitors. Its low rotatable bond count and defined geometry facilitate efficient fragment growth with minimal entropic penalty [2].

CNS-Penetrant Program Development for Neurodegenerative Diseases

The pyridine-containing structure is predicted to possess favorable CNS multiparameter optimization (MPO) scores, making it a superior choice over pyrazine or pyrimidine analogs when brain permeability is required [1]. Researchers investigating acetylcholinesterase inhibition for Alzheimer's disease should prioritize this compound to maximize the probability of achieving therapeutically relevant brain concentrations.

Rapid SAR Expansion with Immediate Building Block Access

The commercial in-stock status and guaranteed ≥95% purity of CAS 1376181-30-4 [1] eliminate the lead time associated with custom synthesis. This makes the compound the pragmatic selection for medicinal chemistry groups that need to initiate a synthesis campaign within days, rather than waiting weeks for a near-analog.

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